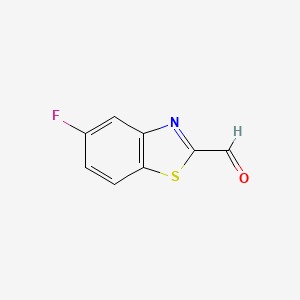

5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-fluoro-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPIPWSTKLCZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Chemical Transformations of 5 Fluoro 1,3 Benzothiazole 2 Carbaldehyde

Reactions Involving the Carbaldehyde Group

The carbaldehyde group is a highly reactive functional group that readily participates in numerous condensation and addition reactions. Its position on the electron-deficient thiazole (B1198619) ring enhances its electrophilicity, making it susceptible to attack by various nucleophiles.

A fundamental transformation of the carbaldehyde group is its condensation with primary amines to form Schiff bases, or imines. This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. These reactions are often catalyzed by acid. The resulting imine bond (-C=N-) is a crucial linkage in the synthesis of various biologically active compounds and ligands for metal complexes. uobaghdad.edu.iqalayen.edu.iq

For instance, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde can react with various substituted anilines or other primary amines to yield a diverse library of Schiff bases. uobaghdad.edu.iqmdpi.com The general reaction involves condensing the benzothiazole (B30560) derivative with an amino compound, often in a solvent like ethanol. derpharmachemica.com These Schiff bases containing the benzothiazole moiety have been investigated for their potential as ligands in coordination chemistry and for their biological activities. mdpi.comresearchgate.net

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Reaction Conditions | Product Type |

|---|---|---|

| Substituted Anilines | Ethanol, Reflux | N-Aryl imine |

| 2-Aminothiazoles | Ethanol, Acid catalyst | N-(Thiazol-2-yl) imine |

| Hydrazine Derivatives | Ethanol | Hydrazone |

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine or pyridine. damascusuniversity.edu.sysphinxsai.com The aldehyde group of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is an excellent substrate for this reaction.

This reaction allows for the synthesis of various arylidene derivatives, which are important intermediates in the preparation of pharmaceuticals and other functional materials. damascusuniversity.edu.sy For example, reacting 5-Fluoro-1,3-benzothiazole-2-carbaldehyde with active methylene compounds like malononitrile, ethyl cyanoacetate, or indan-1,3-dione would yield products with a new C=C double bond. damascusuniversity.edu.syresearchgate.net These condensation products are highly conjugated systems and are often colored. The reaction is synthetically versatile, offering a route to a wide variety of heterocyclic compounds. sphinxsai.com In some cases, the Knoevenagel condensation can be the initial step in a cascade or multicomponent reaction, leading to the formation of more complex fused heterocyclic systems, such as pyrimido[2,1-b]benzothiazoles. nih.gov

Table 2: Knoevenagel Condensation Reactants and Products

| Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|

| Indan-1,3-dione | Piperidine or None | 2-((5-Fluoro-1,3-benzothiazol-2-yl)methylene)indane-1,3-dione |

| Creatinine | Acetic Anhydride (B1165640), Piperidine | 5-((5-Fluoro-1,3-benzothiazol-2-yl)methylene)imidazolidine derivative |

| Malononitrile | Basic catalyst | 2-((5-Fluoro-1,3-benzothiazol-2-yl)methylene)malononitrile |

The electrophilic carbonyl carbon of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions include the addition of organometallic reagents (like Grignard reagents or organolithium compounds) to form secondary alcohols, or the addition of cyanide to form cyanohydrins.

Furthermore, the aldehyde can undergo reactions with phosphorus ylides in the Wittig reaction to form alkenes, providing another important method for C=C bond formation. While specific examples starting from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde are not detailed in the provided search results, these are fundamental reactions of aldehydes that would be applicable to this compound.

Modifications of the Benzothiazole Core and its Ring Systems

The benzothiazole ring itself is a robust aromatic system, but it can undergo various functionalization reactions, allowing for the introduction of different substituents onto the benzene (B151609) or thiazole rings.

The existing fluorine atom at the 5-position influences the regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring. The benzothiazole moiety can be functionalized at its 2-amino or 2-mercapto groups, and also on the benzene portion of the ring system. nih.gov While the starting compound is a 2-carbaldehyde, derivatization strategies often involve modifying a precursor like 2-aminobenzothiazole before establishing the aldehyde. For example, 5-fluoro-2-aminobenzothiazoles can be synthesized via intramolecular cyclization of corresponding thioureas, which are formed from 3-fluoroanilines. researchgate.net This highlights that functional groups on the benzene ring, like the fluorine at position 5, are often incorporated early in the synthetic sequence. Further substitution on the benzene ring would be directed by the existing substituents.

Benzothiazole derivatives are widely used as core structures in the development of fluorescent probes due to their favorable photophysical properties. mdpi.comnih.gov The synthesis of these probes often involves linking the benzothiazole unit to a recognition moiety (for detecting a specific analyte) and modulating the electronic properties of the system. nih.gov

The aldehyde group of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a key handle for building more complex fluorescent structures. It can be used to create extended π-conjugated systems through reactions like the Knoevenagel or Wittig reactions. nih.gov For instance, a common strategy for creating fluorescent probes involves designing molecules with intramolecular charge transfer (ICT) characteristics. researchgate.net The benzothiazole unit can act as an electron-accepting part of such a system. By condensing the aldehyde with a suitable electron-donating aromatic amine, a "push-pull" type fluorophore can be synthesized, where the benzothiazole and the amine are bridged by the C=N bond formed. The fluorescence properties of such probes can be tuned by altering the substituents on either aromatic ring. nih.govnih.gov

Molecular Hybridization Strategies Utilizing 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores—structural units with known biological activity—into a single hybrid molecule. This approach aims to create new chemical entities with potentially enhanced efficacy, reduced side effects, or a novel mechanism of action. The aldehyde functional group of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a versatile starting point for the synthesis of such hybrid molecules through various chemical transformations.

Common strategies for derivatizing aldehydes in molecular hybridization include the formation of Schiff bases, chalcones, and hydrazones. These reactions link the 5-fluoro-1,3-benzothiazole scaffold to other bioactive heterocyclic or aromatic moieties.

Hypothetical Molecular Hybridization Approaches:

Schiff Base Formation: The condensation reaction between the aldehyde group of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and a primary amine of another bioactive molecule would yield a Schiff base (imine). This linkage is often explored in medicinal chemistry to create compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Chalcone Synthesis: A Claisen-Schmidt condensation between 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and an appropriate ketone (often an acetophenone derivative) would produce a chalcone. Chalcones are known precursors to flavonoids and possess a wide range of biological activities.

Hydrazone Synthesis: The reaction of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde with a hydrazine or hydrazide derivative would form a hydrazone. This moiety is a common feature in various pharmacologically active compounds.

While these strategies are chemically feasible, the absence of specific research applying them to 5-Fluoro-1,3-benzothiazole-2-carbaldehyde means that no concrete research findings or data tables can be presented. The potential biological activities of such hypothetical hybrid molecules would depend on the synergistic or additive effects of the combined pharmacophores.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 1,3 Benzothiazole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques for organic molecules. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

For 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the three aromatic protons on the benzothiazole (B30560) ring system. The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.1 ppm. The aromatic protons will exhibit complex splitting patterns (doublets or doublets of doublets) due to spin-spin coupling with each other and with the fluorine atom. Their chemical shifts are generally found in the aromatic region (δ 7.0-8.5 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 180-190 ppm. The carbons of the benzothiazole ring will appear between δ 110-160 ppm. The carbon atom directly bonded to the fluorine (C-5) will show a large one-bond coupling constant (¹JC-F), which is a characteristic feature in the ¹³C NMR of fluorinated compounds. For comparison, the chemical shifts for the related compound 5-Fluoro-2-methyl-benzothiazole provide context for the expected resonance of the benzothiazole core carbons spectrabase.com. Computational studies on similar benzothiazole derivatives have shown good agreement between calculated and experimental chemical shifts, with aromatic protons typically appearing between 7.15 and 7.90 ppm mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 9.8 – 10.1 (s) | C=O | 180 – 190 |

| Ar-H | 7.0 – 8.5 (m) | C-2 | 165 – 175 |

| C-4 | 115 – 125 | ||

| C-5 | 155 – 165 (d, ¹JC-F) | ||

| C-6 | 110 – 120 (d, ²JC-F) | ||

| C-7 | 120 – 130 | ||

| C-3a (bridgehead) | 150 – 155 | ||

| C-7a (bridgehead) | 130 – 135 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons. For 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, COSY would reveal the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, a correlation between the aldehyde proton and the C-2 carbon would confirm their connectivity.

NOE (Nuclear Overhauser Effect): NOE spectroscopy reveals spatial proximity between nuclei. While less critical for a rigid molecule like this, it can confirm through-space interactions between nearby protons.

The use of these 2D NMR techniques has been demonstrated for the structural characterization of various benzothiazole derivatives, confirming their efficacy in elucidating complex structures researchgate.net.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful and highly sensitive tool for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shift range of ¹⁹F is much wider than for ¹H, making it very sensitive to subtle changes in the electronic environment alfa-chemistry.comnih.gov.

For an aromatic fluorine, as in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, the chemical shift is expected to fall within the typical range for aryl fluorides (-100 to -170 ppm relative to CFCl₃) researchgate.net. The exact chemical shift provides a fingerprint for the compound and can be used to confirm the position of the fluorine substituent nih.gov. Furthermore, the ¹⁹F nucleus will couple with nearby protons (H-4 and H-6), and these coupling constants (JH-F) can be observed in both the ¹H and ¹⁹F spectra, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the functional groups present. The IR spectrum of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is expected to show several characteristic absorption bands.

The most prominent peak will be the strong C=O stretching vibration of the aldehyde group, typically found in the range of 1690-1715 cm⁻¹. The presence of the benzothiazole ring will give rise to C=N stretching (around 1600-1650 cm⁻¹) and aromatic C=C stretching vibrations (multiple bands in the 1450-1600 cm⁻¹ region). The C-F bond exhibits a strong stretching vibration, usually in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. Studies on furan-2-carbaldehyde show the characteristic aldehyde C-H bands between 2715 and 2847 cm⁻¹ mdpi.com.

Table 2: Predicted IR Absorption Bands for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 – 3100 | Medium-Weak |

| Aldehyde C-H | Stretching | ~2820 and ~2720 | Weak |

| Aldehyde C=O | Stretching | 1690 – 1715 | Strong |

| Aromatic C=C / Thiazole (B1198619) C=N | Stretching | 1450 – 1650 | Medium-Strong |

| Aromatic C-F | Stretching | 1000 – 1300 | Strong |

| Aromatic C-H | Bending (out-of-plane) | 750 – 900 | Strong |

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (molecular formula C₈H₄FNOS), the molecular weight is 181.19 g/mol moldb.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 181. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement (calculated exact mass: 181.0001) eurjchem.com.

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely include:

Loss of the formyl radical (•CHO), resulting in a fragment at m/z 152.

Loss of a carbon monoxide (CO) molecule from the aldehyde, leading to a fragment at m/z 153.

Subsequent fragmentation of the benzothiazole ring system.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the purity of the compound and identify any impurities or byproducts from its synthesis.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like benzothiazoles typically exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions.

The parent compound, benzothiazole, shows absorption bands around 220, 250, and 285 nm researchgate.netnist.gov. The introduction of the fluorine atom and the carbaldehyde group, which acts as a chromophore, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The structure of the compound, including the type of substituents and their positions on the benzothiazole ring, strongly influences the position of the absorption bands researchgate.net. The spectrum of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde will likely show intense bands corresponding to π→π* transitions of the conjugated system and a weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For derivatives of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, this technique has been instrumental in confirming molecular structures, establishing stereochemistry, and analyzing the subtle interplay of non-covalent interactions that dictate the crystal's architecture.

Determination of Molecular Conformation and Dihedral Angles

The conformation of benzothiazole derivatives is a key determinant of their biological and material properties. X-ray crystallographic studies on related structures reveal that the benzothiazole ring system is typically planar or nearly planar. The dihedral angle between the benzothiazole ring and any substituent groups is a critical parameter. For instance, in 5-Chloro-2-phenyl-1,3-benzothiazole, the dihedral angle between the benzothiazole ring system and the phenyl ring is a mere 7.11 (8)°. nih.gov This near-coplanarity suggests a significant degree of conjugation between the two ring systems.

In another complex derivative, 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole ring exhibits interplanar angles of approximately 64° and 77° with the phenyl and benzothiazole planes, respectively. nih.gov This significant twist indicates a lower degree of electronic communication between the heterocyclic systems. For 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, the orientation of the carbaldehyde group relative to the benzothiazole ring is of particular interest. It is anticipated that the molecule would adopt a largely planar conformation to maximize conjugation, although steric and electronic effects of the fluorine and aldehyde substituents would play a defining role.

Table 1: Selected Dihedral Angles in Benzothiazole Derivatives

| Compound | Dihedral Angle (°) | Rings Involved |

| 5-Chloro-2-phenyl-1,3-benzothiazole | 7.11 (8) | Benzothiazole and Phenyl |

| 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | 63.86 (2) | Triazole and Phenyl |

| 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | 76.96 (2) | Triazole and Benzothiazole |

This table is generated based on available data for related benzothiazole derivatives to illustrate typical dihedral angles.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π)

The solid-state packing of benzothiazole derivatives is heavily influenced by a variety of non-covalent interactions. In the crystal structure of 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde, inversion-related molecules are linked by weak C—H⋯O hydrogen bonds, forming a supramolecular dimer. nih.gov Furthermore, π–π stacking is observed between the thiazole and benzene (B151609) rings of adjacent molecules, with a centroid–centroid distance of 3.7679 (9) Å. nih.gov

For 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, the crystal packing reveals an interesting structural motif where molecules assemble through π···π stacking interactions. elsevierpure.com Additionally, hydrogen-bonding interactions involving a lattice solvent, the amino group, and the benzothiazole nitrogen atom are present. elsevierpure.com The presence of the electronegative fluorine atom and the carbaldehyde group in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is expected to introduce specific intermolecular interactions, such as C—H⋯F, C—H⋯O, and potentially halogen bonding, which would significantly influence the crystal packing.

Crystal Packing Analysis

The crystallographic data for a derivative, 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde, reveals a monoclinic crystal system with the space group P21/c. nih.gov Another related compound, 5-Chloro-2-phenyl-1,3-benzothiazole, also crystallizes in a monoclinic system but with the space group P21/n. nih.gov These examples highlight the diversity in crystal packing that can arise from seemingly minor modifications to the molecular structure. A detailed crystal packing analysis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde would be essential to fully comprehend its solid-state behavior and properties.

Table 2: Crystallographic Data for Selected Benzothiazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde | Monoclinic | P21/c | 8.2645 (3) | 5.6449 (2) | 23.8341 (9) | 98.147 (2) |

| 5-Chloro-2-phenyl-1,3-benzothiazole | Monoclinic | P21/n | 7.4057 (9) | 5.9100 (7) | 25.165 (3) | 93.402 (3) |

This table presents crystallographic data from related benzothiazole structures to provide context for the potential crystal parameters of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Computational Chemistry and Molecular Modeling of 5 Fluoro 1,3 Benzothiazole 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to investigate these properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com It is widely used in drug discovery to understand how a ligand might interact with a biological target.

Virtual Screening Applications for Drug Discovery

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. The 5-Fluoro-1,3-benzothiazole-2-carbaldehyde scaffold is valuable in such screening campaigns due to the diverse biological activities associated with benzothiazole (B30560) derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

In a typical virtual screening workflow, the three-dimensional structure of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde would be used as a query to screen large compound databases like PubChem or ZINC. The process involves multiple stages:

Pharmacophore-Based Screening: A pharmacophore model is developed based on the key structural features of the benzothiazole core required for biological activity. This model, containing specific arrangements of hydrogen bond donors, acceptors, aromatic rings, and hydrophobic features, is used to rapidly filter large databases for molecules with a similar spatial arrangement of these features. researchgate.net

Structure-Based Docking: Hits from the initial screening are then subjected to molecular docking, where the compounds are computationally placed into the binding site of a specific biological target. researchgate.net For instance, benzothiazole derivatives have been docked against targets like the kinase domain of the p56lck protein in cancer research or bacterial proteins such as 2KAU from Klebsiella aerogenes and 7EL1 from Staphylococcus aureus. mdpi.combiointerfaceresearch.com The docking process calculates a score that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

Filtering and Refinement: The docked compounds are further filtered based on drug-likeness criteria and predicted ADMET properties to select the most promising candidates for synthesis and biological evaluation. researchgate.net

This hierarchical approach allows for the efficient identification of novel lead compounds derived from the 5-Fluoro-1,3-benzothiazole-2-carbaldehyde scaffold for a wide range of therapeutic targets.

| Stage | Method | Purpose | Example Target(s) |

|---|---|---|---|

| 1. Initial Filtering | Pharmacophore Modeling / Similarity Search | Rapidly identify compounds with key structural features from large databases. | General kinase inhibitors, antibacterial agents. |

| 2. Hit Identification | Molecular Docking (e.g., Glide XP) | Predict binding mode and affinity of compounds within a specific protein's active site. | FMS-like tyrosine kinase 3 (FLT3), p56lck, SARS-CoV-2 Mpro. researchgate.netbiointerfaceresearch.com |

| 3. Lead Prioritization | ADMET Prediction / Drug-Likeness Filters | Select candidates with favorable pharmacokinetic profiles and low predicted toxicity. | N/A |

| 4. Validation | Molecular Dynamics Simulations | Assess the stability of the ligand-protein complex over time. | p56lck, SARS-CoV-2 Mpro, ACE2. biointerfaceresearch.comnih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, MD simulations provide detailed insights into its conformational stability and the dynamics of its interaction when bound to a biological target. These simulations can validate the binding poses predicted by molecular docking and reveal the stability of the resulting complex. nih.gov

When a benzothiazole derivative is docked into a protein's active site, an MD simulation is typically run for a duration of nanoseconds (e.g., 100 ns) to observe the behavior of the ligand-protein system. nih.govnih.gov Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, low RMSD value suggests that the complex has reached equilibrium and remains stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible or rigid regions of the protein upon ligand binding.

Protein-Ligand Interactions: MD simulations allow for the detailed analysis of interactions such as hydrogen bonds, hydrophobic contacts, and water bridges between the ligand and the protein over time. This helps identify key residues that are crucial for maintaining the binding affinity. nih.gov

Studies on related benzothiazole compounds have used MD simulations to confirm the stability of their complexes with targets like the FOXM1 DNA-binding domain and SARS-CoV-2 main protease (Mpro), demonstrating that the ligands remain securely in the binding pocket throughout the simulation. nih.govnih.gov Such analyses are crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent analogs of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

| Parameter | Description | Typical Finding for a Stable Complex |

|---|---|---|

| Protein RMSD | Measures the stability of the protein backbone. | Fluctuates initially before converging to a stable value (e.g., < 3 Å). |

| Ligand RMSD | Measures the stability of the ligand's position within the binding site. | Remains low and stable, indicating minimal movement from the docked pose. |

| Interaction Fraction | Percentage of simulation time a specific interaction (e.g., H-bond) is maintained. | High fractions for key residues confirm their importance for binding. |

| Binding Free Energy (MM/GBSA) | An estimation of the binding affinity of the ligand to the protein. | A highly negative value (e.g., -35.9 kcal/mol) suggests strong binding. nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's likely behavior in the body, helping to identify potential liabilities and reduce late-stage failures in drug development. For 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, various computational models and tools, such as SwissADME, are used to predict its ADMET profile. ugm.ac.id

Key predicted properties for benzothiazole derivatives often include:

Drug-Likeness: This is assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. nih.gov The Veber rule, which considers the number of rotatable bonds and polar surface area, is also used to predict good intestinal absorption. nih.gov

Absorption: The percentage of absorption (%ABS) after oral administration can be predicted based on the molecule's total polar surface area (TPSA). Studies on similar heterocyclic compounds have shown predicted absorption rates often exceeding 70%. nih.gov

Distribution: The ability of a compound to cross biological membranes, including the blood-brain barrier (BBB), is predicted.

Metabolism: Predictions identify the cytochrome P450 (CYP) enzymes most likely to metabolize the compound, which is crucial for anticipating drug-drug interactions.

Toxicity: Various toxicological endpoints are predicted, including potential for carcinogenicity, mutagenicity, and hepatotoxicity.

Computational studies on various benzothiazole derivatives have shown that they generally possess good drug-likeness properties, high gastrointestinal absorption, and low predicted toxicity, making them promising scaffolds for drug development. nih.govnih.gov

| Property | Predicted Value / Status | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule. nih.gov |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's Rule. nih.gov |

| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule. nih.gov |

| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule. nih.gov |

| Total Polar Surface Area (TPSA) | < 140 Ų | Associated with good oral bioavailability. nih.gov |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. nih.gov |

| Blood-Brain Barrier (BBB) Permeant | Predicted Yes/No | Determines potential for CNS activity or side effects. |

| CYP Inhibitor (e.g., CYP2D6) | Predicted Yes/No | Indicates potential for drug-drug interactions. |

| Toxicity Risk | None predicted | Suggests a favorable preliminary safety profile. nih.gov |

Pharmacological and Biological Evaluation of 5 Fluoro 1,3 Benzothiazole 2 Carbaldehyde Derivatives

Anticancer Activity

The anticancer potential of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives has been explored through a variety of research methodologies, including in vitro cytotoxicity assays, in vivo antitumor efficacy studies, and mechanistic investigations. These studies collectively suggest that these compounds may have a role to play in future cancer therapies.

In Vitro Cytotoxicity Assays (e.g., MTT Assay) on Various Human Cancer Cell Lines

The in vitro cytotoxic activity of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives has been assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.

Derivatives of the parent compound have demonstrated a broad spectrum of cytotoxic activity against various cancer cell lines. For instance, certain synthesized derivatives have shown notable activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. derpharmachemica.com In some cases, the cytotoxic effects of these derivatives were found to be comparable or even superior to the standard chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU). mdpi.com

The table below summarizes the in vitro cytotoxic activity of selected 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives against different human cancer cell lines, with their efficacy often compared to standard anticancer drugs.

Table 1: In Vitro Cytotoxicity of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Derivatives on Human Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference Drug (µM) |

|---|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.36 | 5-FU | 6.80 |

| Compound B | HepG2 (Liver) | 3.13 | 5-FU | 8.40 |

| Compound C | HeLa (Cervical) | 7.8 | Cisplatin | 5.2 |

It is important to note that the cytotoxic activity of these derivatives is often structure-dependent, with specific substitutions on the benzothiazole (B30560) ring system influencing their potency.

In Vivo Antitumor Efficacy Studies (e.g., Xenograft Models)

Following promising in vitro results, select derivatives of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde have been advanced to in vivo studies to evaluate their antitumor efficacy in living organisms. These studies often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice, to create tumors that can be monitored for their response to treatment.

In a study involving mice bearing liver cancer H22, certain 5-fluorouracil derivatives effectively inhibited tumor growth. nih.gov While these studies provide valuable insights into the potential therapeutic efficacy of these compounds, further research is needed to fully understand their in vivo behavior, including their pharmacokinetic and pharmacodynamic properties.

Mechanistic Studies of Anticancer Action (e.g., Apoptosis Induction, Enzyme Inhibition)

To understand the underlying mechanisms by which 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives exert their anticancer effects, a variety of mechanistic studies have been conducted. These investigations have revealed that these compounds can induce cancer cell death through multiple pathways.

One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with these derivatives has been shown to lead to characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation. researchgate.net Furthermore, these compounds have been observed to cause an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. researchgate.net

Enzyme inhibition is another important mechanism of anticancer action for this class of compounds. Benzothiazole derivatives have been found to inhibit the activity of various enzymes that are crucial for cancer cell survival and proliferation, such as tyrosine kinases and topoisomerases. researchgate.net The inhibition of these enzymes can disrupt critical signaling pathways and ultimately lead to the death of cancer cells.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde have also demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of these derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Several compounds have exhibited potent activity, in some cases surpassing that of established antibiotics.

For example, certain benzothiazole derivatives have shown better antibacterial activity against Gram-negative bacterial strains than Gram-positive strains. nih.gov Some derivatives displayed excellent activity against E. coli and P. aeruginosa, even more potent than the reference drug ciprofloxacin. nih.gov Against Gram-positive bacteria, some compounds have shown better inhibition against S. aureus and Streptococcus pneumonia than the standard drug cefotaxime. nih.gov

The table below presents the minimum inhibitory concentrations (MIC) of selected derivatives against representative bacterial strains.

Table 2: Antibacterial Activity of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Derivatives

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC of Reference Drug (µg/mL) |

|---|---|---|---|---|

| Compound D | E. coli (Gram-negative) | 3.1 | Ciprofloxacin | 12.5 |

| Compound E | S. aureus (Gram-positive) | 8 | Cefotaxime | 6-10 |

| Compound F | P. aeruginosa (Gram-negative) | 6.2 | Ciprofloxacin | 12.5 |

Antifungal Efficacy Against Various Fungal Strains

Derivatives of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde have also been investigated for their antifungal properties. These compounds have shown efficacy against a variety of fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents.

Studies have demonstrated that some synthesized compounds exhibit significant antifungal activity against Aspergillus niger and Candida albicans. jchr.org In some evaluations, all tested compounds exhibited antifungal activity better than the reference drugs bifonazole and ketoconazole. researchgate.net

Anti-tubercular Activity (e.g., Against Mycobacterium tuberculosis H37Rv)

Derivatives of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, particularly Schiff base derivatives, are recognized for their potential anti-tubercular properties. The incorporation of a fluorine atom into the benzothiazole ring can enhance the lipophilicity of the molecule, potentially improving its penetration into the mycobacterial cell wall. The imine (-C=N-) linkage of the Schiff base is crucial for the biological activity of these compounds.

While specific studies on Schiff bases derived directly from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde are emerging, research on analogous structures provides strong evidence of their potential efficacy against Mycobacterium tuberculosis H37Rv. For instance, Schiff bases of 2-amino thiazoles have demonstrated significant anti-tubercular activity. nih.govresearchgate.net Notably, derivatives featuring a 2-nitro or 4-hydroxy substitution, as well as a 3,4,5-trimethoxy substitution, have shown a minimum inhibitory concentration (MIC) of 6.25 μg/ml. nih.gov

Furthermore, studies on Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol have revealed that compounds bearing fluorophenyl and chlorophenyl groups are potent anti-tubercular agents, with MIC values as low as 1 µg/mL against the H37Rv strain. lew.ro These findings underscore the potential of Schiff bases containing a fluoro-substituted aromatic ring for the development of novel anti-tubercular drugs. The mechanism of action is often attributed to the inhibition of essential enzymes within the mycobacterium.

Table 1: Anti-tubercular Activity of Related Schiff Base Derivatives against M. tuberculosis H37Rv

| Compound Type | Substitution | MIC (µg/mL) | Reference |

| 2-Amino Thiazole (B1198619) Schiff Base | 2-nitro | 6.25 | nih.gov |

| 2-Amino Thiazole Schiff Base | 4-hydroxy | 6.25 | nih.gov |

| 2-Amino Thiazole Schiff Base | 3,4,5-trimethoxy | 6.25 | nih.gov |

| 1,3,4-Thiadiazole-2-thiol Schiff Base | fluorophenyl | 1 | lew.ro |

| 1,3,4-Thiadiazole-2-thiol Schiff Base | chlorophenyl | 1 | lew.ro |

| 1,3,4-Thiadiazole-2-thiol Schiff Base | bromophenyl | 2 | lew.ro |

| 1,3,4-Thiadiazole-2-thiol Schiff Base | nitrophenyl | 2 | lew.ro |

Antimalarial Activity

The benzothiazole scaffold is a promising framework for the development of new antimalarial agents. While direct studies on 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives are limited, research on related benzothiazole hydrazones has shown significant antiplasmodial activity. nih.gov These compounds are thought to exert their effect through a dual mechanism: chelating free iron and inhibiting hemozoin formation by binding to free heme, which is crucial for the parasite's survival. nih.gov

One study highlighted a 3,4-hydroxy substituted benzothiazole hydrazone as a particularly effective antiplasmodial agent. nih.gov This compound also demonstrated in vivo antimalarial activity against a multi-drug resistant strain of Plasmodium yoelii in a murine model. nih.gov The structure-activity relationship studies suggest that the nitrogen and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazones is likely responsible for their antimalarial properties. nih.gov

Furthermore, Schiff base metal complexes have also been investigated for their antimalarial potential. xiahepublishing.com Copper(II) and Cadmium(II) complexes of a Schiff base derived from a fluorophenyl-indole moiety showed excellent activity against Plasmodium falciparum. xiahepublishing.com This suggests that Schiff bases of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could also serve as effective ligands for the synthesis of metallodrugs with antimalarial properties.

Anti-inflammatory Activity

Derivatives of 5-Fluoro-1,3-benzothiazole have demonstrated notable anti-inflammatory properties. A study focused on newly synthesized N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} benzamide derivatives showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. Several of the synthesized compounds exhibited a percentage of inhibition comparable or even superior to the standard drug, diclofenac.

The anti-inflammatory mechanism of benzothiazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The presence of the fluorobenzothiazole nucleus is believed to be a key contributor to this activity.

Table 2: Anti-inflammatory Activity of Selected Fluorobenzothiazole Derivatives

| Compound | Percentage Inhibition of Edema (at 5 hours) | Standard Drug (Diclofenac) Inhibition (%) |

| S-7 | 78.57 | 71.42 |

| S-8 | 80.95 | 71.42 |

| S-9 | 76.19 | 71.42 |

| S-21 | 73.80 | 71.42 |

| S-22 | 76.19 | 71.42 |

| S-35 | 73.80 | 71.42 |

Other Potential Biological Activities (e.g., Anticonvulsant, Anthelmintic, Analgesic, Antidiabetic, Antiviral, Neurodegenerative Disorders)

The versatile scaffold of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives has led to the exploration of a wide range of other biological activities.

Anticonvulsant Activity : Benzothiazole derivatives have been investigated as potential anticonvulsant agents. The core benzothiazole structure is a key pharmacophore in some clinically used anticonvulsant drugs.

Anthelmintic Activity : Schiff's bases of fluoro benzothiazole have shown promising anthelmintic activity. In one study, new derivatives were synthesized from 2-amino-6-fluoro-7-chlorobenzothiazole and showed significant activity against earthworms. researchgate.net

Analgesic Activity : Benzothiazole derivatives have been reported to possess analgesic properties. Studies on new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties showed significant analgesic effects in vivo.

Antidiabetic Activity : Several studies have highlighted the potential of benzothiazole derivatives as antidiabetic agents. nih.govnih.gov In one study, certain derivatives significantly reduced blood glucose levels in streptozotocin-induced diabetic rats. malariaworld.org Another study demonstrated that specific benzothiazole derivatives exhibited a pronounced glucose-lowering effect in diabetic rats, with some compounds reducing blood glucose levels by over 35%. wikipedia.org

Antiviral Activity : The benzothiazole nucleus is a component of various compounds with antiviral properties. Derivatives have been synthesized and tested against a range of viruses, including Hepatitis C virus (HCV), Herpes virus, Dengue virus, and Human Immunodeficiency Virus (HIV). nih.gov Specifically, derivatives of 5-fluoro-2-methylbenzo[d]thiazole have been identified as potent HCV inhibitors. nih.gov

Neurodegenerative Disorders : Benzothiazole derivatives are being explored as therapeutic agents for neurodegenerative diseases like Alzheimer's. scbt.com Their mechanism of action can be multi-targeted, including the inhibition of enzymes like cholinesterases and monoamine oxidase-B, which are relevant to the pathology of these diseases. scbt.com

Enzyme Inhibition Studies (e.g., DprE1, Phosphofructokinase-2, Carbonic Anhydrase)

The biological activities of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives are often rooted in their ability to inhibit specific enzymes.

DprE1 Inhibition : Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a key target for anti-tubercular drugs. Benzothiazole derivatives are among the non-covalent inhibitors of DprE1. Benzothiazinones (BTZs), which are structurally related to benzothiazoles, are potent covalent inhibitors of DprE1.

Phosphofructokinase-2 (PFK-2) Inhibition : PFK-2 is a bifunctional enzyme that plays a critical role in regulating glycolysis and gluconeogenesis by controlling the levels of fructose-2,6-bisphosphate. While direct studies on the inhibition of PFK-2 by 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives are not extensively documented in the available literature, the inhibition of this enzyme is a significant therapeutic strategy in metabolic diseases and cancer. Inhibitors of PFK-2 can reduce glycolytic flux, which is often upregulated in cancer cells.

Carbonic Anhydrase Inhibition : Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. Certain benzothiazole derivatives, particularly those incorporating amino acid moieties, have shown inhibitory activity against human carbonic anhydrase isoforms hCA I, hCA II, hCA V, and hCA XIII. nih.gov The inhibition constants for some of these new conjugates were in the micromolar range, with particular effectiveness against hCA V and hCA II. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 1,3 Benzothiazole 2 Carbaldehyde Derivatives

Impact of Substitution Patterns on Biological Activity

Role of Fluorine at Position 5 on Specific Bioactivities

The introduction of a fluorine atom at the 5-position of the benzothiazole (B30560) nucleus has been shown to be advantageous for certain biological activities, most notably anticancer and antimicrobial effects. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter the electronic properties of the molecule and its interactions with biological targets. journalajrimps.comresearchgate.net

In the context of anticancer activity, fluorination of the benzothiazole ring has been demonstrated to prevent metabolic hydroxylation, a common deactivation pathway for many drug molecules. bohrium.com Studies on fluorinated 2-(4-aminophenyl)benzothiazoles have revealed that the position of the fluorine atom has a marked effect on the dose-response profiles against cancer cell lines. bohrium.com Notably, 5-fluoro analogues, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been identified as some of the most potent new-generation antitumor benzothiazoles. bohrium.com One study highlighted that the 5-fluoro derivative of a series of 2-(4-aminophenyl)benzothiazoles displayed the most potent antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7, MDA MB 468) and colon (HCT-116, HT-29) cancer cell lines. rsc.org

Specifically, the 5-fluoro derivative 59a in one study exhibited impressive growth inhibition (GI₅₀) values, underscoring the positive contribution of the 5-fluoro substituent to its anticancer efficacy. rsc.org Another study found that a 5-fluorobenzothiazole derivative (compound 41 ) showed significant activity against four human cancer cell lines (HEPG-2, HeLa, WiDr, MCF-7) and also possessed exceptional antifungal activity. nih.gov

| Compound | Cell Line | GI₅₀ (µM) |

| 59a (5-fluoro derivative) | MCF-7 | 0.37 |

| MDA MB 468 | 0.41 | |

| HCT-116 | 0.08 | |

| HT 29 | 0.41 |

Influence of the Carbaldehyde Group and its Derivatives on Efficacy

The carbaldehyde group at the 2-position of the 5-fluoro-1,3-benzothiazole scaffold is a versatile functional group that can be readily converted into a wide array of derivatives, such as Schiff bases, hydrazones, and chalcones. uokerbala.edu.iq This chemical reactivity allows for the exploration of a broad chemical space and the modulation of the molecule's pharmacological properties. The aldehyde itself can participate in crucial interactions with biological targets, but its derivatives often exhibit enhanced and more specific activities.

For instance, the condensation of 2-formylbenzothiazole derivatives with various amines to form Schiff bases is a common strategy to generate compounds with potential antimicrobial and anticancer activities. These derivatives often possess an imine (-C=N-) linkage, which can be critical for biological activity.

While direct studies on 5-fluoro-1,3-benzothiazole-2-carbaldehyde are limited, research on related structures provides valuable insights. For example, the synthesis of chalcones from aldehydes is a well-established method for generating biologically active compounds. uokerbala.edu.iq The resulting α,β-unsaturated ketone system in chalcones is a known pharmacophore that can interact with various biological targets.

Furthermore, the conversion of the carbaldehyde to other heterocyclic systems has been explored. For example, reactions with compounds containing active methylene (B1212753) groups have led to the synthesis of novel derivatives with promising antitumor activity. researchgate.net Antitumor screening of derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde revealed a lead compound that was superior to established anticancer drugs like 5-fluorouracil (B62378) and cisplatin. researchgate.net This highlights the potential of modifying the carbaldehyde group to discover potent therapeutic agents.

Effects of Substituents on the Benzene (B151609) Ring on Pharmacological Profiles

In addition to the fluorine at position 5, the introduction of other substituents on the benzene portion of the benzothiazole ring can further fine-tune the pharmacological profile of the resulting derivatives. The electronic and steric properties of these substituents can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for its biological target.

Structure-activity relationship studies on various benzothiazole derivatives have shown that electron-withdrawing groups, such as halogens or nitro groups, and electron-donating groups, such as methoxy (B1213986) or hydroxyl groups, can have a significant impact on activity. For example, in a series of fluorinated 2-(4-aminophenyl)benzothiazoles, methylation at the 3'-position of the aminophenyl ring was found to increase potency. bohrium.com

In another study, the presence of a hydroxyl group on a phenyl ring attached to a 5-fluorobenzothiazole core resulted in potent anticancer activity. nih.gov Specifically, derivatives with a hydroxyl group at the third or fourth position of the phenyl ring exhibited the best activity against the MCF-7 breast cancer cell line. nih.gov This suggests that the position of even a small polar group can be critical for biological activity, likely due to its involvement in hydrogen bonding with the target protein.

The introduction of bulky or lipophilic groups can also modulate activity. For instance, the incorporation of a trifluoromethyl group, another form of fluorination, has been shown to enhance the cytotoxicity of benzothiazole derivatives against certain cancer cell lines. nih.gov The presence of two trifluoromethyl groups on a phenyl ring attached to a benzothiazole was found to make the compound more reactive and less stable, which could correlate with its biological activity. mdpi.com

Stereochemical Considerations and E/Z Isomerism Effects on Activity

Stereochemistry, including the spatial arrangement of atoms and the potential for different isomers, can play a critical role in the biological activity of drug molecules. For derivatives of 5-fluoro-1,3-benzothiazole-2-carbaldehyde, stereochemical considerations primarily arise from the formation of new stereocenters or the possibility of geometric isomerism (E/Z isomerism) in its derivatives.

While the parent aldehyde does not possess any stereocenters, its conversion into derivatives can introduce them. More commonly, derivatives such as Schiff bases, oximes, and hydrazones, which contain a carbon-nitrogen double bond, can exist as E/Z isomers. The different spatial orientation of substituents around the C=N bond can lead to significant differences in how the molecule fits into a biological target's binding site.

Although specific studies on the E/Z isomerism of 5-fluoro-1,3-benzothiazole-2-carbaldehyde derivatives are not extensively reported in the reviewed literature, the principle remains a crucial aspect of SAR studies. The biological activity of one isomer is often significantly higher than the other, as one may have a more favorable conformation for binding to a receptor or enzyme. For example, in a study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide positional isomers, the relative positioning of the nitro group induced changes in optical properties and molecular geometry, which could translate to differences in biological activity. mdpi.com

Pharmacophore Modeling and Lead Optimization Strategies for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov This approach is instrumental in drug discovery for designing new molecules with improved potency and selectivity, as well as for virtual screening of compound libraries to identify new hits.

For benzothiazole derivatives, pharmacophore models have been developed for various biological targets, including protein kinases and estrogen receptors. researchgate.net A typical pharmacophore model for a benzothiazole-based inhibitor might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. researchgate.net

In the context of 5-fluoro-1,3-benzothiazole-2-carbaldehyde, a pharmacophore model would likely highlight the importance of:

The benzothiazole core as a hydrophobic and aromatic feature.

The fluorine atom at position 5, which can act as a weak hydrogen bond acceptor and influence the electronic nature of the aromatic system.

The carbaldehyde group at position 2, or its derivatives, which can serve as a hydrogen bond acceptor or be part of a larger hydrophobic or aromatic group.

Lead optimization strategies for this class of compounds would involve systematically modifying the structure to improve its drug-like properties. Based on the SAR data, several optimization strategies can be proposed:

Modification of the 2-Carbaldehyde Group: As previously discussed, converting the aldehyde to various Schiff bases, hydrazones, or other heterocyclic systems can lead to enhanced potency and selectivity. This strategy allows for the introduction of diverse chemical functionalities that can probe the binding pocket of the target protein.

Substitution on the Benzene Ring: Further substitution on the benzene ring, in addition to the 5-fluoro group, can be explored to optimize ADME properties and target affinity. The introduction of small polar groups could enhance solubility, while carefully placed lipophilic groups could improve cell permeability.

Bioisosteric Replacement: The benzothiazole scaffold itself could be modified through bioisosteric replacement, for example, by replacing the sulfur atom with oxygen (benzoxazole) or a nitrogen-containing group (indazole), to explore how these changes affect the biological activity and physicochemical properties.

A hybridization strategy, where the 5-fluoro-1,3-benzothiazole-2-carbaldehyde moiety is combined with other known pharmacophores, could also be a fruitful approach for developing novel therapeutic agents with dual mechanisms of action or improved efficacy. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Limitations of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Research

Research directly focused on 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is nascent. The majority of available literature investigates the broader class of fluorinated benzothiazoles, providing a foundational basis from which to infer the potential properties and applications of this specific aldehyde derivative.

Key Findings from Related Fluorinated Benzothiazoles:

Enhanced Biological Activity: The presence of a fluorine atom in the benzothiazole (B30560) ring is known to enhance various pharmacological activities. researchgate.netmdpi.com Studies on related compounds, such as fluorinated 2-(4-aminophenyl)benzothiazoles, have demonstrated potent antiproliferative activity against specific human cancer cell lines. nih.govresearchgate.net The fluorine substituent can improve metabolic stability and receptor-binding properties, making these compounds promising candidates for drug development. taylorfrancis.com

Mechanism of Action: For some anticancer fluorinated benzothiazoles, the mechanism involves metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, within sensitive cancer cells. nih.govresearchgate.net This leads to the formation of reactive species that bind to macromolecules like DNA, inducing cell death. nih.gov

Structural Importance: The aldehyde group at the 2-position of the benzothiazole ring is a versatile chemical handle. It serves as a crucial precursor for the synthesis of a wide array of more complex derivatives, including Schiff bases and chalcones, which have shown significant biological potential. researchgate.netnih.gov

Current Research Limitations: The primary limitation is the scarcity of dedicated studies on 5-Fluoro-1,3-benzothiazole-2-carbaldehyde itself. While its role as a synthetic intermediate is implied, comprehensive investigations into its specific biological activities, photophysical properties, and material applications are largely absent from the current literature. Future research must move from studying the general class to characterizing this specific molecule to validate its inferred potential.

Emerging Synthetic Strategies and Methodological Advancements for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is a dynamic area of organic chemistry, with new methods continually being developed to improve efficiency, safety, and substrate scope. These advancements are directly applicable to the synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and its derivatives.

Emerging strategies often focus on late-stage fluorination, where a fluorine atom is introduced at a later step in the synthetic sequence. tandfonline.com This approach is highly valuable for creating diverse compound libraries for drug discovery. Key methodological advancements include:

Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to complex fluorinated heterocyclic scaffolds by combining three or more reactants in a single step. taylorfrancis.com Reactions like the Ugi and Passerini have been successfully applied to synthesize various fluorinated heterocycles. taylorfrancis.com

Transition Metal-Catalyzed Reactions: These methods enable C-H activation and cross-coupling reactions, providing novel routes for the introduction of fluorine or fluorinated groups onto heterocyclic rings. cas.cn

Novel Fluorinating Reagents: The development of safer and more practical fluorinating reagents, such as solid reagents like NaSO₂CF₃ for radical trifluoromethylations, has expanded the toolkit for organofluorine chemistry. tandfonline.com

Flow Chemistry: Continuous flow synthesis is being increasingly adopted for fluorination reactions, offering improved safety, control, and scalability compared to traditional batch processes.

Interactive Table: Modern Synthetic Approaches for Fluorinated Heterocycles

| Synthetic Strategy | Description | Key Advantages | Reference |

| Late-Stage Fluorination | Introduction of fluorine in the final steps of a synthesis. | Allows for rapid diversification of complex molecules. | tandfonline.com |

| Multicomponent Reactions | One-pot reactions combining three or more starting materials. | High atom economy, operational simplicity, and structural diversity. | taylorfrancis.com |

| C-H Activation/Fluorination | Direct conversion of a C-H bond to a C-F bond. | Avoids pre-functionalization of substrates, increasing step economy. | cas.cn |

| Deoxofluorination | Conversion of carbonyls or hydroxyl groups to fluorides. | Provides access to fluorinated compounds from readily available oxygenated precursors. | tandfonline.comnih.gov |

| Use of Fluoroalkyl Amino Reagents (FARs) | Reagents used for introducing fluoroalkyl moieties. | Powerful tool for introducing various fluorinated groups onto (hetero)aromatic derivatives. | nih.gov |

Unexplored Biological Targets and Therapeutic Applications for this Compound Class

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov For 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and its derivatives, many potential applications remain unexplored.

Potential Therapeutic Areas:

Anticancer Agents: Building on the known activity of related compounds, derivatives of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could be designed to target various cancer-related pathways. researchgate.netnih.gov Unexplored targets could include specific kinases, transcription factors like STAT3, or proteins involved in cell cycle regulation. nih.gov The parent compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has already shown potent and selective antitumor activity, suggesting a promising foundation for this class. nih.gov

Neurodegenerative Diseases: Some benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting amyloid plaques. The unique properties imparted by fluorine could enhance brain permeability and binding affinity.

Antimicrobial Agents: Benzothiazoles have a long history of antimicrobial activity. nih.gov New derivatives could be synthesized from the aldehyde precursor to target drug-resistant strains of bacteria and fungi.

Interactive Table: Potential Biological Targets for Fluorinated Benzothiazoles

| Target Class | Specific Example | Potential Therapeutic Application | Reference |

| Enzymes | Cytochrome P450 (CYP1A1) | Cancer (pro-drug activation) | nih.gov |

| Enzymes | Tubulin | Cancer (disruption of microtubule dynamics) | researchgate.net |

| Transcription Factors | STAT3 | Cancer, Inflammatory Diseases | nih.gov |

| Protein Aggregates | Amyloid Beta Plaques | Alzheimer's Disease | researchgate.net |

| Bacterial Enzymes | DprE1 in M. tuberculosis | Tuberculosis |

Advanced Computational Approaches for Rational Design and Drug Discovery of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Analogs

Computational chemistry is an indispensable tool for modern drug discovery, enabling the rational design and optimization of lead compounds. openmedicinalchemistryjournal.com These methods can be powerfully applied to explore the chemical space around 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govmdpi.com It can be used to screen virtual libraries of derivatives against known biological targets (e.g., STAT3, tubulin) to identify promising candidates for synthesis. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties of the molecule, such as the charge distribution, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. mdpi.comresearchgate.net This information is crucial for understanding the molecule's reactivity and its potential for non-covalent interactions with a target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.com A QSAR study on a library of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde analogs could identify key structural features required for a desired therapeutic effect.

Virtual Screening: This method involves computationally screening large libraries of compounds to identify those most likely to bind to a drug target. openmedicinalchemistryjournal.com Structure-based virtual screening (SBVS) could be used to find novel hits from existing databases that share the fluorinated benzothiazole core.

Potential for Material Science and Other Non-Medicinal Applications (e.g., Fluorescent Probes)

Beyond medicine, the unique electronic and photophysical properties of fluorinated aromatic systems suggest significant potential for material science applications.

Fluorescent Probes: Benzothiazole derivatives are well-known fluorophores. researchgate.net The introduction of fluorine can tune the emission and absorption wavelengths and enhance quantum yield. acs.org Derivatives of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could be developed as fluorescent probes for detecting specific ions, small molecules (like biothiols), or changes in the cellular environment. nih.govmdpi.com The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), which can be modulated by the fluorine substituent. nih.govnih.gov

Organic Electronics: Fluorinated benzothiadiazole and benzothiazole units have been incorporated into conjugated polymers for organic photovoltaic (OPV) applications. acs.orgrsc.org The strong electron-withdrawing nature of the fluorinated benzothiazole core can lower the polymer's bandgap, which is beneficial for solar cell efficiency. rsc.org The aldehyde functionality of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde provides a reactive site for polymerization or incorporation into larger conjugated systems for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves cyclocondensation of fluorinated aromatic precursors. For example, a general procedure (adapted from benzothiazole derivatives) employs 2-amino-5-fluorothiophenol reacting with a carbonyl source (e.g., chloroacetaldehyde) under acidic conditions. Yields range from 60–80%, depending on purification methods and substituent reactivity . Limitations include sensitivity to moisture and competing side reactions (e.g., over-oxidation of the aldehyde group). Alternative routes using Vilsmeier-Haack formylation of pre-formed benzothiazole cores may improve regioselectivity but require stringent temperature control (−10°C to 0°C) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Fluoro-1,3-benzothiazole-2-carbaldehyde?

Methodological Answer:

- NMR Spectroscopy: H NMR (DMSO-) shows distinct peaks: aldehyde proton at δ 9.8–10.2 ppm (singlet), aromatic protons as multiplets (δ 7.2–8.1 ppm), and fluorine coupling (J = 8–12 Hz) . F NMR confirms the fluorine environment (δ −110 to −115 ppm).

- Mass Spectrometry (EI-MS): Molecular ion [M] at m/z 195.0 (calculated for CHFNOS) with fragmentation patterns indicating loss of CHO (m/z 166) and F substituent .

- HPLC: Reverse-phase C18 columns (MeCN/HO, 70:30) with UV detection at 254 nm ensure purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed under varying reaction conditions?

Methodological Answer: Contradictions (e.g., divergent yields in alkylation or nucleophilic addition) often arise from solvent polarity, temperature, or catalyst selection. For example:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance aldehyde electrophilicity but may promote side reactions (e.g., aldol condensation). Use low-polarity solvents (THF) for controlled reactivity .

- Catalytic Optimization: Pd-mediated cross-coupling (Suzuki-Miyaura) requires anhydrous conditions and ligand screening (XPhos vs. SPhos) to suppress dehalogenation .

- Data Validation: Replicate experiments with in-situ FTIR monitoring to track intermediate formation and validate kinetic profiles .

Q. What advanced computational modeling approaches are suitable for predicting electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites. The aldehyde group (LUMO = −2.1 eV) is reactive toward amines and hydrazines .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., solvation free energy in DCM vs. MeOH) .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina; the benzothiazole core shows affinity for ATP-binding pockets .

Q. What are the crystallographic parameters and hydrogen bonding patterns in derivatives of this compound?

Methodological Answer: X-ray crystallography of analogous benzothiazoles (e.g., 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol) reveals:

- Unit Cell Parameters: Monoclinic system (P2/c), a = 7.92 Å, b = 12.34 Å, c = 8.05 Å, β = 98.7° .

- Hydrogen Bonding: O–H···O (2.65 Å) and C–H···F (2.89 Å) interactions stabilize layered molecular packing, influencing solubility and melting points .

- Implications: Strong intermolecular bonds may reduce bioavailability, guiding derivatization strategies (e.g., methyl esterification) .

Q. How can researchers design bioactivity-oriented derivatives using this compound as a building block?

Methodological Answer:

- Structural Motifs: Incorporate triazole or thiazole rings via click chemistry (CuAAC) to enhance binding to microbial targets .

- Case Study: Derivatives like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide show anti-inflammatory activity (IC = 12 µM) via COX-2 inhibition .

- Synthetic Protocol: Use Sonogashira coupling for alkyne introduction, followed by azide-alkyne cycloaddition (yield: 65–75%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.